2-[2-(3,4-dimethoxyphenyl)ethyl]-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Overview
Description
2-[2-(3,4-dimethoxyphenyl)ethyl]-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methanoisoindole core, which is fused with a hexahydro ring system and substituted with a 3,4-dimethoxyphenyl group and a propan-2-ylidene group. The compound’s structure contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3,4-dimethoxyphenyl ethyl intermediate: This step involves the alkylation of 3,4-dimethoxybenzene with an appropriate ethylating agent under basic conditions.
Cyclization to form the methanoisoindole core: The intermediate is then subjected to cyclization reactions using suitable reagents and catalysts to form the methanoisoindole core.
Introduction of the propan-2-ylidene group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)ethyl]-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, halogen, or sulfonic acid derivatives.
Scientific Research Applications
2-[2-(3,4-dimethoxyphenyl)ethyl]-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)ethylamine: A simpler analog with similar aromatic substitution but lacking the methanoisoindole core.
8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole: A compound with a similar core structure but different substituents.
Uniqueness
2-[2-(3,4-dimethoxyphenyl)ethyl]-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its combination of a methanoisoindole core with a 3,4-dimethoxyphenyl group and a propan-2-ylidene group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethyl]-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-12(2)18-14-6-7-15(18)20-19(14)21(24)23(22(20)25)10-9-13-5-8-16(26-3)17(11-13)27-4/h5,8,11,14-15,19-20H,6-7,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAKSIHVBSJWKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2CCC1C3C2C(=O)N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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